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Compound of Interest

Compound Name:
5-Bromo-[1,2,3]triazolo[1,5-

a]pyridine

Cat. No.: B062217 Get Quote

Core Compound Identity and Physicochemical
Properties
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound. The

presence of the bromine atom at the 5-position provides a strategic handle for further

functionalization, such as cross-coupling reactions, making it a valuable building block in

synthetic chemistry.[4] Understanding its fundamental physical properties is the first step in any

research and development workflow, as these characteristics dictate handling, purification,

formulation, and analytical strategies.

A summary of its core identifiers and properties is presented below.
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Property Value Source

CAS Number 143329-58-2 [1][2][3]

Molecular Formula C₆H₄BrN₃ [1][3][5]

Molecular Weight 198.02 g/mol [1][3][5]

Appearance Solid [1]

Purity (Typical) 95-97% [1][2]

InChIKey
FTRKHVUBTUHSQK-

UHFFFAOYSA-N
[1][5]

Thermal Analysis: Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp

melting range typically indicates high purity, while a broad range can suggest the presence of

impurities.

Property Value Source

Melting Point 145-150 °C [1][2]

148 °C [5]

The reported values indicate a melting point in the range of 145-150 °C.[1][2] This relatively

high melting point is consistent with a planar, heteroaromatic structure that can engage in

intermolecular interactions, such as π–π stacking, similar to related triazolopyrimidine systems.

[6]

Protocol for Melting Point Determination (Capillary
Method)
This protocol ensures accurate and reproducible melting point measurement, a foundational

technique for sample characterization.
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Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for

uniform packing.

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (0.8-

1.2 mm internal diameter) to a height of 2-3 mm. This is achieved by tapping the sealed end

of the capillary on a hard surface.

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

Measurement:

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting

range.

Once the temperature is within 20 °C of the expected melting point (approx. 125 °C),

reduce the heating rate to 1-2 °C/min. A slow ramp rate is crucial for thermal equilibrium

and accurate determination.

Record the temperature at which the first liquid droplet is observed (T1) and the

temperature at which the entire sample becomes a clear liquid (T2). The melting range is

reported as T1-T2.

Validation: Perform the measurement in triplicate to ensure reproducibility. The calibration of

the apparatus should be regularly verified with certified standards (e.g., benzophenone,

caffeine).

Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation and is indispensable for

quality control.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the

compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming

the molecular formula by providing highly accurate mass measurements.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While experimental HRMS data for the title compound is not readily available in the cited

literature, predicted data for various adducts provides expected values for analysis.[7]

Adduct Predicted m/z

[M+H]⁺ 197.96614

[M+Na]⁺ 219.94808

[M-H]⁻ 195.95158

[M+NH₄]⁺ 214.99268

Data sourced from predicted values.[7]

Protocol for High-Resolution Mass Spectrometry
(HRMS) Analysis

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Ionization: Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for

polar, nitrogen-containing heterocyclic compounds. Both positive and negative ion modes

should be tested to maximize the chance of observing the molecular ion.

Analysis:

Inject the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

Acquire the full scan spectrum over a mass range of m/z 100-500.

The instrument must be calibrated using a known standard immediately prior to the run to

ensure mass accuracy below 5 ppm.

Data Interpretation:

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
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Compare the measured accurate mass to the theoretical mass calculated for the formula

C₆H₄BrN₃. The mass difference should be less than 5 ppm.

Analyze the isotopic pattern. The presence of bromine will result in a characteristic M and

M+2 isotopic cluster with an intensity ratio of approximately 1:1, providing definitive

evidence for the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms

in a molecule. While specific experimental spectra for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

are not published in the provided sources, the expected signals can be inferred from its

structure and data on related analogs.[4][8] The molecule has four aromatic protons in distinct

chemical environments.

Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). Due to the potential for poor solubility, as noted in related

structures, DMSO-d₆ is a preferred starting point.[4] If solubility is low, gentle warming or

sonication may be required.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Acquisition:

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

due to the low natural abundance of ¹³C.

Expected ¹H NMR Signals: Expect four signals in the aromatic region (typically δ 7.0-9.0

ppm), each integrating to one proton. The coupling patterns (doublets, triplets, or doublets of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.sigmaaldrich.com/SG/en/product/aldrich/750999
https://www.chemicalbook.com/manufacturers-india/5-bromo-1-2-4-triazolo-1-5-a-pyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/10352689
https://www.mdpi.com/1420-3049/29/4/894
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291769/
https://www.mdpi.com/1420-3049/29/4/894
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


doublets) will be determined by the ortho, meta, and para relationships between the protons

on the pyridine ring.

Expected ¹³C NMR Signals: Expect six distinct signals for the six carbon atoms in the fused

ring system. The carbon atom attached to the bromine (C5) will be significantly influenced by

the halogen's electronic effects.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bond vibrations within a molecule. For 5-

Bromo-[1][2][3]triazolo[1,5-a]pyridine, the spectrum will be characterized by vibrations from the

fused aromatic ring system.

Protocol for Attenuated Total Reflectance (ATR) FTIR
Spectroscopy

Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or

germanium). This is a critical step to subtract atmospheric (H₂O, CO₂) and crystal-related

absorbances from the sample spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform

contact between the sample and the crystal.

Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-

add at least 16 scans to improve the signal-to-noise ratio.

Data Interpretation:

Aromatic C-H Stretch: Look for sharp bands in the 3100-3000 cm⁻¹ region.[9]

Aromatic C=C and C=N Stretch: Expect a series of characteristic bands in the 1600-1450

cm⁻¹ region.[10]

C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide

information about the substitution pattern on the pyridine ring.[9][10]
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C-Br Stretch: A C-Br stretching vibration is expected in the lower frequency region,

typically between 600-500 cm⁻¹.

Workflow for Physicochemical Characterization
The systematic characterization of a compound like 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

follows a logical progression to build a complete data package for identification and quality

assessment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.sigmaaldrich.com/SG/en/product/aldrich/750999
https://www.chemicalbook.com/manufacturers-india/5-bromo-1-2-4-triazolo-1-5-a-pyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/10352689
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Initial Assessment

Phase 2: Structural Confirmation

Phase 3: Advanced Properties

Synthesized Compound

Purity Check (TLC/LCMS)

Melting Point Determination

HRMS (Formula Confirmation)

NMR (1H, 13C, 2D)
(Structural Elucidation)

FTIR (Functional Groups)

Complete Data Package

Solubility Profiling

Single Crystal X-ray
(If crystal obtained)

Conditional

Click to download full resolution via product page

Caption: Workflow for the comprehensive physical characterization of a synthetic compound.
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Solubility Profile
Understanding a compound's solubility is crucial for its application in solution-based assays,

formulations, and reaction chemistry. Based on data for a related, complex triazolopyridine

derivative that exhibited poor solubility, it is reasonable to anticipate that 5-Bromo-[1][2]

[3]triazolo[1,5-a]pyridine may have limited solubility in non-polar organic solvents and water,

with higher solubility in polar aprotic solvents.[4]

Protocol for Semi-Quantitative Solubility Assessment
Solvent Selection: Choose a panel of representative solvents (e.g., water, ethanol, acetone,

dichloromethane, DMSO, N,N-dimethylformamide).

Measurement:

Add a pre-weighed amount of the compound (e.g., 1 mg) to a vial.

Add the selected solvent in fixed increments (e.g., 100 µL) at a constant temperature (e.g.,

25 °C).

After each addition, vortex the mixture for 1-2 minutes.

Visually inspect for complete dissolution.

Classification: The solubility can be classified based on the volume of solvent required (e.g.,

<1 mg/mL = poorly soluble; >100 mg/mL = very soluble).

Iterative Testing

Select Solvent Panel
(Polar to Non-Polar) Add 100 µL Solvent to 1 mg Sample Vortex 1-2 min Visually Inspect

Completely Dissolved
Calculate Solubility (mg/mL)Yes

Max Volume Reached?
(e.g., 10 mL)

No

Add another 100 µL No Classify as
'Sparingly Soluble' or 'Insoluble'

Yes

Click to download full resolution via product page
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Caption: Decision workflow for semi-quantitative solubility testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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